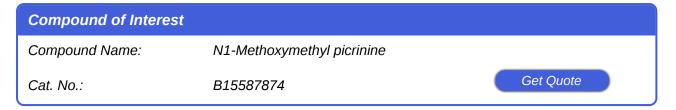


N1-Methoxymethyl Picrinine: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine is an indole alkaloid that has been identified in Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of **N1-Methoxymethyl picrinine**, alongside relevant experimental protocols for its isolation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation Natural Abundance and Yield

Quantitative data on the specific natural abundance and yield of **N1-Methoxymethyl picrinine** from Alstonia scholaris is not readily available in the currently accessible literature. However, studies on the total alkaloid content of Alstonia scholaris leaves provide a general indication of the potential yield of its alkaloidal constituents.



Plant Material	Extraction Method	Total Alkaloid Content	Reference
Alstonia scholaris Leaves	Methanolic Extraction (Crude)	15.52 mg/g	(Not explicitly cited, general phytochemical study)
Alstonia scholaris Leaves	Methanolic Extraction (Column Purified)	13.6 mg/g	(Not explicitly cited, general phytochemical study)
Alstonia scholaris Leaves	Methanolic Extraction (GC-MS Analysis)	3.61%	(Not explicitly cited, general phytochemical study)

N1-Methoxymethyl picrinine has been reported to be present in the hydro-alcoholic extract of Alstonia scholaris leaves.[1]

Physicochemical Properties of N1-Methoxymethyl

Picrinine

Property	Value	Source
Molecular Formula	C22H26N2O4	MedChemExpress
Molecular Weight	382.45 g/mol	MedChemExpress
CAS Number	1158845-78-3	MedChemExpress
Class	Indole Alkaloid	[1][2][3][4]
Natural Source	Leaves of Alstonia scholaris	[1][2][3][4]

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of **N1-Methoxymethyl picrinine** from the primary source (Wang et al., 2009) is not accessible, a general methodology for the extraction and isolation of alkaloids from Alstonia scholaris can be outlined based on common practices in phytochemical research.



General Protocol for Alkaloid Extraction and Isolation from Alstonia scholaris Leaves

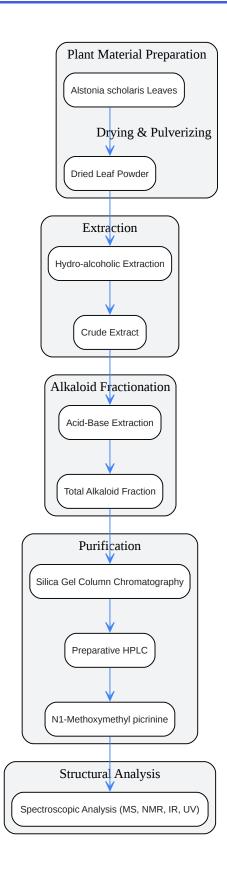
- Plant Material Collection and Preparation:
 - Fresh leaves of Alstonia scholaris are collected and authenticated.
 - The leaves are washed, shade-dried, and then pulverized into a coarse powder.
- Extraction:
 - The powdered leaf material is subjected to extraction with a hydro-alcoholic solvent (e.g., 70% ethanol) or methanol, typically using a Soxhlet apparatus or maceration.
 - The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Extraction for Total Alkaloid Fraction:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
 - The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
 - The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base (e.g., NH4OH).
 - The alkaline solution is then extracted with a non-polar organic solvent (e.g., chloroform or dichloromethane) to partition the alkaloids into the organic phase.
 - The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.
- Chromatographic Purification:
 - The total alkaloid fraction is subjected to column chromatography over silica gel.
 - A gradient elution system of increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloid constituents.



- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are pooled.
- Further purification of the fractions containing the target compound, N1-Methoxymethyl picrinine, may be achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation:
 - The structure of the isolated pure compound is elucidated using spectroscopic techniques, including:
 - Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the chemical structure.
 - Infrared (IR) spectroscopy to identify functional groups.
 - Ultraviolet-Visible (UV-Vis) spectroscopy to analyze the electronic transitions.

Visualizations

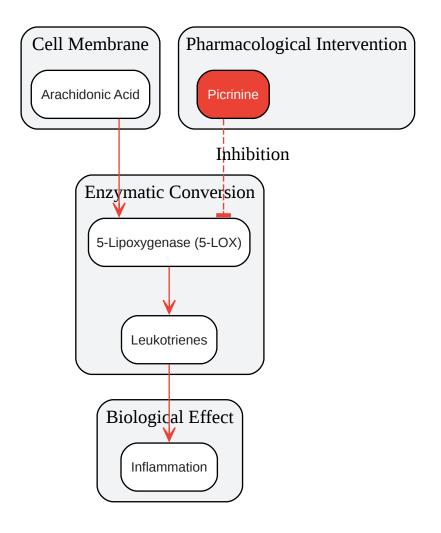




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Caption: General workflow for the isolation and identification of N1-Methoxymethyl picrinine.





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Caption: Known anti-inflammatory mechanism of Picrinine, the parent compound.

Conclusion

N1-Methoxymethyl picrinine represents an intriguing natural product from Alstonia scholaris. While its presence has been confirmed, a significant gap in the scientific literature exists regarding its specific yield, natural abundance, and detailed biological activities. The generalized protocols and data presented in this guide offer a foundational resource for researchers. Further investigation is warranted to fully elucidate the quantitative aspects of its occurrence and to explore its pharmacological potential, which may be guided by the known anti-inflammatory properties of its parent compound, picrinine. The total synthesis of picrinine has been achieved, which could pave the way for the synthesis of **N1-Methoxymethyl picrinine** and its analogs for further study.



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